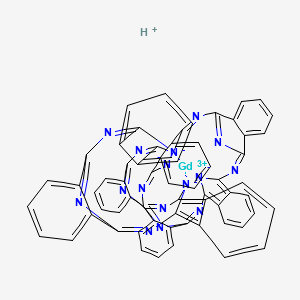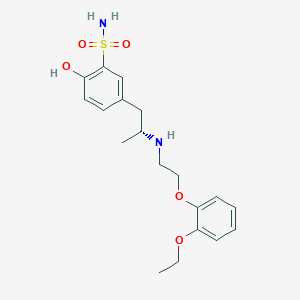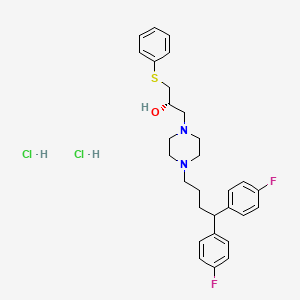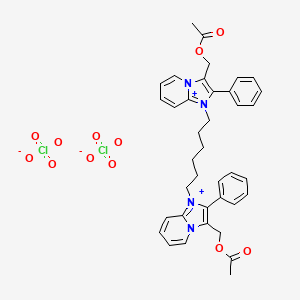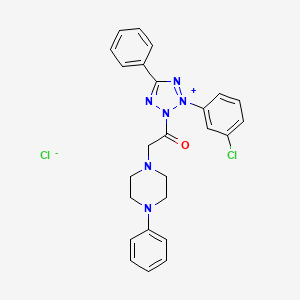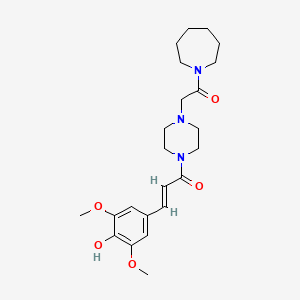
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine is a complex organic compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and hydroxy groups in the cinnamoyl moiety contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethoxy-4-hydroxycinnamic acid: This can be achieved through the esterification of 3,5-dimethoxy-4-hydroxybenzaldehyde with malonic acid, followed by decarboxylation.
Formation of the cinnamoyl chloride: The cinnamic acid derivative is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with hexahydroazepine: The cinnamoyl chloride is reacted with hexahydroazepine in the presence of a base such as triethylamine to form the intermediate amide.
Introduction of the piperazine moiety: The intermediate amide is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The cinnamoyl double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of the corresponding ketone derivative.
Reduction: Formation of the saturated cinnamoyl derivative.
Substitution: Formation of demethylated or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines.
Enzyme inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine
- N-(3,4-Dimethoxycinnamoyl)anthranilic acid
- N-(3,4-Dihydroxycinnamoyl)anthranilic acid
Uniqueness
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
57061-77-5 |
|---|---|
Molekularformel |
C23H33N3O5 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(E)-1-[4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl]-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H33N3O5/c1-30-19-15-18(16-20(31-2)23(19)29)7-8-21(27)26-13-11-24(12-14-26)17-22(28)25-9-5-3-4-6-10-25/h7-8,15-16,29H,3-6,9-14,17H2,1-2H3/b8-7+ |
InChI-Schlüssel |
WXBSCAIHDQWKBV-BQYQJAHWSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCCCC3 |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)

